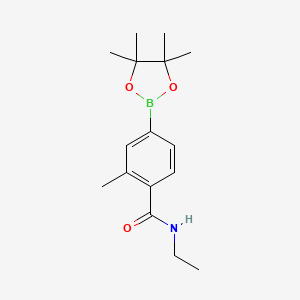
(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride
Descripción general
Descripción
(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride, also known as 3MTPT, is an organic compound of the morpholine family. It is a colorless liquid with a low melting point and a boiling point of approximately 340°C. 3MTPT has a variety of applications in the scientific research field. It is commonly used as a reagent for organic synthesis and as a catalyst for various reactions. It has also been used as a ligand for coordination chemistry and as an inhibitor for enzymes.
Aplicaciones Científicas De Investigación
(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride has a variety of applications in the scientific research field. It is commonly used as a reagent for organic synthesis, as a catalyst for various reactions, and as a ligand for coordination chemistry. Additionally, it has been used as an inhibitor for enzymes, as an inhibitor for protein kinases, and as an inhibitor for DNA synthesis. It has also been used as a substrate for the preparation of peptide-based drugs.
Mecanismo De Acción
The mechanism of action of (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride is not fully understood. However, it is believed to be involved in the inhibition of enzymes, the inhibition of protein kinases, and the inhibition of DNA synthesis. It is also believed to interact with proteins and other molecules, possibly leading to changes in the structure and activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride are not fully understood. Studies have shown that (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride can inhibit enzymes and protein kinases, leading to changes in the structure and activity of proteins and other molecules. Additionally, (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride has been shown to interact with DNA, possibly leading to changes in the structure and activity of the DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride for lab experiments include its low melting and boiling points, its availability as a reagent for organic synthesis, and its ability to act as a catalyst for various reactions. Additionally, (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride has been used as an inhibitor for enzymes and protein kinases, and as a substrate for the preparation of peptide-based drugs.
The limitations of using (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride for lab experiments include its potential toxicity, its potential to interact with proteins and other molecules, and its potential to interact with DNA. Additionally, (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride is not approved for use in humans, and its long-term effects are not fully understood.
Direcciones Futuras
The future directions for (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride research include further studies on its biochemical and physiological effects, its potential toxicity, and its potential to interact with proteins and other molecules. Additionally, further research is needed to determine the potential of (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride as an inhibitor for enzymes and protein kinases, and as a substrate for the preparation of peptide-based drugs. Finally, further research is needed to determine the long-term effects of (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride and its potential for use in humans.
Propiedades
IUPAC Name |
3-morpholin-4-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS.2ClH/c1-3-12(16-10-1)11-13-4-2-5-14-6-8-15-9-7-14;;/h1,3,10,13H,2,4-9,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBACWIJUSDJRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CS2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Aminomethyl)phenyl]benzoic acid](/img/structure/B3084903.png)

![2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3084912.png)


![3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3084932.png)
![1-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1H-benzimidazole](/img/structure/B3084938.png)


![4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B3084953.png)


![((2S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-2-yl)methanol](/img/structure/B3084991.png)
